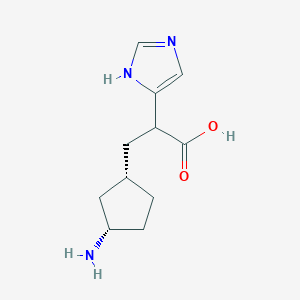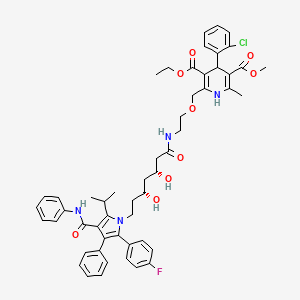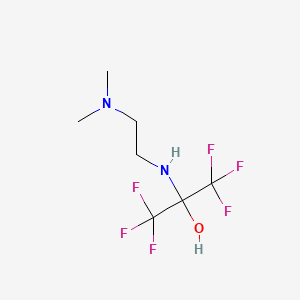![molecular formula C9H17NO8 B13424489 (2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid](/img/structure/B13424489.png)
(2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups and an amino group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the protection of hydroxyl groups followed by the formation of the amino linkage. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts to enhance the efficiency and yield of the synthesis process. Enzymatic methods can be employed to selectively introduce the hydroxyl and amino groups in the desired positions, reducing the need for extensive purification steps.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and acyl chlorides for substitution reactions. The reactions typically require specific solvents and temperature conditions to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of diketones, while reduction of the carbonyl group can yield diols.
Wissenschaftliche Forschungsanwendungen
(2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme mechanisms and metabolic pathways.
Industry: The compound can be used in the production of biodegradable polymers and other environmentally friendly materials.
Wirkmechanismus
The mechanism by which (2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The pathways involved often include key metabolic processes where the compound acts as a substrate or inhibitor.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other amino acids and hydroxylated organic molecules, such as:
Serine: An amino acid with a hydroxyl group.
Threonine: Another amino acid with a similar structure but different stereochemistry.
Glucose derivatives: Compounds with multiple hydroxyl groups.
Uniqueness
What sets (2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid apart is its unique combination of functional groups and stereochemistry, which allows it to participate in a wide range of chemical reactions and biological processes. This versatility makes it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C9H17NO8 |
|---|---|
Molekulargewicht |
267.23 g/mol |
IUPAC-Name |
(2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid |
InChI |
InChI=1S/C9H17NO8/c11-2-4(9(17)18)10-1-5(13)7(15)8(16)6(14)3-12/h4,6-8,10-12,14-16H,1-3H2,(H,17,18)/t4-,6+,7+,8+/m0/s1 |
InChI-Schlüssel |
DUOJOIILYSPOFQ-MLQRGLMKSA-N |
Isomerische SMILES |
C([C@H]([C@H]([C@@H](C(=O)CN[C@@H](CO)C(=O)O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(=O)CNC(CO)C(=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B13424408.png)


![5,6-Difluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B13424422.png)
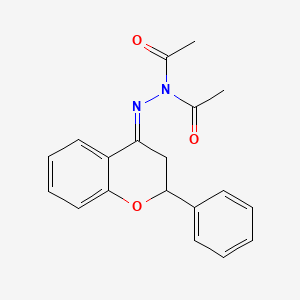
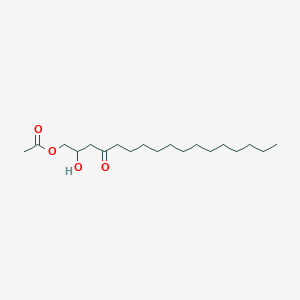
![N-[(1R)-1-(4-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13424438.png)

![N-(2-aminoethyl)-2-[4-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]diazenyl]phenoxy]acetamide](/img/structure/B13424457.png)

